7-hydroxy-4-phenyl-2-chromanone

Antioxidant activity Free radical scavenging QSAR modeling

7-Hydroxy-4-phenyl-2-chromanone (CAS 6275-80-5), also named (±)-7-hydroxy-4-phenyl-3,4-dihydrocoumarin, is a member of the 4-phenyldihydrocoumarin subclass within the broader chromanone family. It is characterized by a 3,4-dihydro-2H-1-benzopyran-2-one core bearing a hydroxyl substituent at the 7-position and a phenyl ring at the 4-position, giving it a molecular formula of C15H12O3 and a molecular weight of 240.25 g/mol.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
CAS No. 6275-80-5
Cat. No. B5130134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-4-phenyl-2-chromanone
CAS6275-80-5
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESC1C(C2=C(C=C(C=C2)O)OC1=O)C3=CC=CC=C3
InChIInChI=1S/C15H12O3/c16-11-6-7-12-13(10-4-2-1-3-5-10)9-15(17)18-14(12)8-11/h1-8,13,16H,9H2
InChIKeyFPHAXRIFTRBSSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-4-phenyl-2-chromanone (CAS 6275-80-5): Procurement-Relevant Structural and Physicochemical Baseline for Differentiated Selection


7-Hydroxy-4-phenyl-2-chromanone (CAS 6275-80-5), also named (±)-7-hydroxy-4-phenyl-3,4-dihydrocoumarin, is a member of the 4-phenyldihydrocoumarin subclass within the broader chromanone family. It is characterized by a 3,4-dihydro-2H-1-benzopyran-2-one core bearing a hydroxyl substituent at the 7-position and a phenyl ring at the 4-position, giving it a molecular formula of C15H12O3 and a molecular weight of 240.25 g/mol [1]. The compound possesses a single hydrogen bond donor, three hydrogen bond acceptors, one rotatable bond, and a topological polar surface area of 46.53 Ų, and it typically exists as a racemic mixture due to the chiral center at C-4 [1]. Its computed logP is approximately 2.85–2.83, indicating moderate lipophilicity . This specific substitution pattern distinguishes it from regioisomeric 7-hydroxyflavanone (7-hydroxy-2-phenylchroman-4-one) and the oxidized coumarin analog 7-hydroxy-4-phenylcoumarin, creating a unique physicochemical and pharmacological profile that is relevant for procurement decisions in medicinal chemistry and chemical biology research.

Why 7-Hydroxy-4-phenyl-2-chromanone Cannot Be Replaced by Generic Chromanone or Coumarin Analogs in Targeted Research Applications


In-class substitution of 7-hydroxy-4-phenyl-2-chromanone with other chromanone or coumarin derivatives is scientifically unsound because even minor structural modifications—such as oxidation state (chromanone vs. coumarin), hydroxylation pattern (mono- vs. dihydroxy), or phenyl ring position (C-4 vs. C-2)—profoundly alter biological target engagement, metabolic stability, and physicochemical properties [1]. The 4-phenyldihydrocoumarin scaffold is recognized as a privileged structure for aldose reductase and protein kinase inhibition, but activity is exquisitely sensitive to the position and number of hydroxyl substituents [1][2]. Furthermore, the saturated C3–C4 bond of the chromanone core renders the molecule non-planar and eliminates the extended conjugation present in coumarins, which fundamentally changes DNA intercalation potential, fluorescence properties, and oxidative stability compared to the flat coumarin analog [3]. These differences are not merely incremental; they constitute distinct chemical entities with divergent pharmacological trajectories, making blind substitution a significant risk to experimental reproducibility and data validity.

Quantitative Differentiation Evidence for 7-Hydroxy-4-phenyl-2-chromanone Against Closest Structural Analogs


DPPH Radical Scavenging Activity of 7-Hydroxy-4-phenyl-2-chromanone vs. 5,7-Dihydroxy-4-phenyl-2-chromanone and 7,8-Dihydroxy Analogs

In a systematic DPPH free radical scavenging evaluation of synthetic chromone derivatives, monohydroxy 7-hydroxy-4-phenyl-2-chromanone showed lower antioxidant capacity compared to dihydroxy analogs such as 5,7-dihydroxy-4-phenyl-2-chromanone and 7,8-dihydroxy-4-phenyl-2-chromanone [1]. This differential is mechanistically attributed to the absence of a catechol or ortho-dihydroxy motif, which is critical for radical stabilization via intramolecular hydrogen bonding and quinone formation [1]. The 3D-QSAR model confirmed that a second hydroxyl group in the A-ring significantly enhances activity, with the 7,8-dihydroxy substitution pattern being among the most potent [1].

Antioxidant activity Free radical scavenging QSAR modeling

Cytotoxicity of 7-Hydroxy-4-phenyl-2-chromanone vs. its Coumarin Analog (7-Hydroxy-4-phenylchromen-2-one) in Cancer Cell Lines

A study synthesizing 7-hydroxy-4-phenylchromen-2-one (the unsaturated coumarin analog) as a reference compound (1a) and linking it to triazole moieties reported that the parent coumarin 1a exhibited measurable but moderate cytotoxicity across a panel of six human cancer cell lines in MTT assays [1]. The saturated 3,4-dihydro analog (i.e., 7-hydroxy-4-phenyl-2-chromanone) is structurally distinct and, based on class-level SAR, is expected to display altered cytotoxicity due to the loss of planarity and conjugation, which affects DNA intercalation and cellular uptake [2]. Direct head-to-head cytotoxicity data for the chromanone vs. the coumarin in the same assay are not available in the retrieved literature. However, the chromanone scaffold is a known precursor for further derivatization (e.g., acetoxylation) to modulate biological activity [2].

Cytotoxicity Anticancer screening MTT assay

Lipophilicity (LogP) Comparison: 7-Hydroxy-4-phenyl-2-chromanone vs. 7-Hydroxyflavanone (2-Phenyl Regioisomer)

Computed logP values reveal a meaningful lipophilicity difference between the 4-phenyl chromanone (logP ≈ 2.85–2.83) and its 2-phenyl regioisomer, 7-hydroxyflavanone (logP ≈ 3.49) . The lower logP of the 4-phenyl isomer corresponds to approximately 0.6–0.7 log unit difference, translating to roughly a 4- to 5-fold difference in octanol-water partition coefficient. This difference arises from the distinct spatial orientation of the phenyl ring relative to the chromanone core, which alters the molecular dipole moment and solvation energetics .

Lipophilicity LogP Drug-likeness

Enantioselective Resolution Utility: 7-Acetoxy-4-phenyl-3,4-dihydrocoumarin as a Lipase Substrate vs. 6-Acetoxy and 5-Acetoxy Regioisomers

The 7-acetoxy derivative of 4-phenyl-3,4-dihydrocoumarin (directly derived from the target compound) was demonstrated to undergo Candida antarctica lipase (CAL)-catalyzed deacetylation with moderate enantioselectivity, providing a route to optically enriched 7-hydroxy-4-phenyl-3,4-dihydrocoumarin [1]. This study compared multiple regioisomeric acetoxy derivatives (5-acetoxy, 6-acetoxy, 7-acetoxy) and found that the position of the acetoxy group influences the enantioselectivity of the enzymatic resolution [1]. The 7-acetoxy derivative is thus a specific substrate for CAL-mediated kinetic resolution, enabling access to enantiomerically enriched material for pharmacological studies where chirality at C-4 may impact target binding [1].

Biocatalysis Enantioselective resolution Lipase

Aldose Reductase and Protein Kinase Inhibition Potential: 4-Phenyldihydrocoumarin Scaffold vs. Non-Phenyl or Coumarin Analogs

The 4-phenyl-3,4-dihydrocoumarin nucleus, of which 7-hydroxy-4-phenyl-2-chromanone is a member, has been identified as a pharmacophore for aldose reductase and protein kinase inhibition [1]. Molecular docking studies independently confirmed that 4-phenyl hydroxycoumarins are more potent cAMP-dependent protein kinase inhibitors than their analogs lacking the 4-phenyl group [2]. This establishes a class-level basis for target engagement that is absent in non-phenyl-substituted chromanones or coumarins [1][2]. Although specific IC50 values for the monohydroxy 7-hydroxy derivative are not reported in these sources, the scaffold-level activity differentiates it from non-4-phenyl chromanones for kinase-targeted research.

Aldose reductase inhibition Protein kinase inhibition Privileged scaffold

Differentiated Application Scenarios for 7-Hydroxy-4-phenyl-2-chromanone in Scientific Research and Industrial Procurement


Chiral Pharmacology and Enantioselective Synthesis Studies

The 7-hydroxy-4-phenyl-2-chromanone scaffold, accessible in enantiomerically enriched form via CAL-catalyzed resolution of its 7-acetoxy derivative [1], serves as a valuable starting material for investigating the impact of C-4 chirality on biological activity. Researchers studying stereoselective kinase inhibition or aldose reductase modulation can procure the racemate for subsequent resolution or utilize the synthetic route to prepare individual enantiomers [1].

Negative Control for Antioxidant and Cytotoxicity Screening

Given its moderate antioxidant activity relative to dihydroxy chromanone analogs [2] and its anticipated lower cytotoxicity compared to the fully conjugated coumarin counterpart [3], 7-hydroxy-4-phenyl-2-chromanone is strategically appropriate as a negative control compound in antioxidant screening panels and cytotoxicity assays, helping to establish structure-activity relationships and validate assay windows.

Kinase Inhibitor Pharmacophore Validation

The 4-phenyl substitution is a critical determinant of protein kinase inhibitory activity within the dihydrocoumarin class [4][5]. Procurement of 7-hydroxy-4-phenyl-2-chromanone, rather than 7-hydroxycoumarin or 7-hydroxyflavanone, is essential for any study aiming to evaluate or exploit the kinase-inhibitory pharmacophore of 4-phenyldihydrocoumarins, as non-phenyl analogs lack this activity [5].

Physicochemical Property Benchmarking for Drug-Likeness Optimization

With a logP of approximately 2.85 , 7-hydroxy-4-phenyl-2-chromanone occupies a favorable lipophilicity range (logP < 3) for oral drug-likeness, unlike the more lipophilic 7-hydroxyflavanone (logP ~3.49) . This compound can serve as a benchmarking standard in physicochemical profiling studies aimed at optimizing solubility, permeability, and metabolic stability within chromanone-based lead series.

Quote Request

Request a Quote for 7-hydroxy-4-phenyl-2-chromanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.